molecular formula C15H22O5 B12298793 2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel- CAS No. 163365-14-8

2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-

Katalognummer: B12298793
CAS-Nummer: 163365-14-8
Molekulargewicht: 282.33 g/mol
InChI-Schlüssel: ICHJNTDKHBXTFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Oxirenogbenzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused oxirane ring

Vorbereitungsmethoden

The synthesis of 2H-Oxirenogbenzopyran-2,6,7-triol involves multiple steps, including the formation of the oxirane ring and the introduction of hydroxyl groups. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions, such as epoxidation and hydroxylation, under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

2H-Oxirenogbenzopyran-2,6,7-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the oxirane ring or reduce the hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2H-Oxirenogbenzopyran-2,6,7-triol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2H-Oxirenogbenzopyran-2,6,7-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and oxirane ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2H-Oxirenogbenzopyran-2,6,7-triol include other benzopyran derivatives and oxirane-containing molecules. These compounds share structural features but differ in their functional groups and overall reactivity. The uniqueness of 2H-Oxirenogbenzopyran-2,6,7-triol lies in its specific combination of hydroxyl groups and oxirane ring, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

163365-14-8

Molekularformel

C15H22O5

Molekulargewicht

282.33 g/mol

IUPAC-Name

5-methyl-1a-(3-methylbut-2-enyl)-2,3,5,6,7,7a-hexahydrooxireno[2,3-g]isochromene-2,6,7-triol

InChI

InChI=1S/C15H22O5/c1-7(2)4-5-15-13(18)9-6-19-8(3)11(16)10(9)12(17)14(15)20-15/h4,8,11-14,16-18H,5-6H2,1-3H3

InChI-Schlüssel

ICHJNTDKHBXTFN-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C2=C(CO1)C(C3(C(C2O)O3)CC=C(C)C)O)O

melting_point

144 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.